molecular formula C7H4Br3ClO B12662001 3,4,5-Tribromo-2-chloro-6-methylphenol CAS No. 84282-19-9

3,4,5-Tribromo-2-chloro-6-methylphenol

Cat. No.: B12662001
CAS No.: 84282-19-9
M. Wt: 379.27 g/mol
InChI Key: MHOWPSNCMPUDPO-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-chloro-6-methylphenol ( 84282-19-9) is an organic halogenated phenolic compound with the molecular formula C 7 H 4 Br 3 ClO and a molecular weight of 379.27 g/mol . This multi-halogenated phenol is characterized by its high LogP value of 4.97, indicating significant hydrophobicity . This compound is primarily utilized in analytical and pharmaceutical research. It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . The method is scalable and can be adapted for fast UPLC applications using 3 µm particle columns or for the isolation of impurities in preparative separation, supporting pharmacokinetic studies . The presence of multiple halogen atoms makes this compound a candidate for research in medicinal chemistry, particularly as a building block for the development of novel bioactive molecules . Halogenated phenols are a subject of study in environmental science due to their potential role as precursors in the formation of other halogenated compounds . The specific mechanism of action for this compound is highly dependent on the research context. In general, phenolic compounds can exhibit biological activity through interactions with enzymes or cellular membranes. The bromine and chlorine substituents on the aromatic ring significantly influence the compound's electronegativity, steric profile, and lipid solubility, which in turn can affect its reactivity and binding affinity in biological or chemical systems. Please note: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84282-19-9

Molecular Formula

C7H4Br3ClO

Molecular Weight

379.27 g/mol

IUPAC Name

3,4,5-tribromo-2-chloro-6-methylphenol

InChI

InChI=1S/C7H4Br3ClO/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3

InChI Key

MHOWPSNCMPUDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Cl)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,4,5 Tribromo 2 Chloro 6 Methylphenol

Strategies for the De Novo Synthesis of 3,4,5-Tribromo-2-chloro-6-methylphenol

The de novo synthesis of this compound would likely commence from a less substituted phenolic precursor, introducing the halogen atoms in a controlled manner. A plausible starting material for this synthesis is 2-chloro-6-methylphenol (B1203925), given the substitution pattern of the target molecule.

Halogenation of Phenolic Precursors

The introduction of halogen atoms onto a phenolic ring is typically achieved through electrophilic aromatic substitution. The hydroxyl group of a phenol (B47542) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, often leading to polyhalogenation. wikipedia.orglibretexts.org

Direct electrophilic halogenation of the proposed precursor, 2-chloro-6-methylphenol, would involve the use of brominating agents. Due to the activating nature of the hydroxyl group, the reaction with elemental bromine would likely proceed rapidly. msu.edu The reaction is typically carried out in a suitable solvent, and the conditions can be modified to control the extent of halogenation. The use of a catalyst is often not necessary for the halogenation of highly activated rings like phenols. wikipedia.org

The general mechanism for electrophilic bromination of a phenol involves the polarization of the Br-Br bond, followed by the attack of the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated phenol.

A potential reaction scheme for the tribromination of 2-chloro-6-methylphenol is presented below:

Reaction Scheme 1: Proposed Synthesis of this compound

[2-chloro-6-methylphenol] + 3 Br2  -> [this compound] + 3 HBr

This is a simplified representation and does not show intermediate steps or reaction conditions.

Achieving the specific substitution pattern of this compound requires careful consideration of the directing effects of the substituents on the starting material, 2-chloro-6-methylphenol. The hydroxyl group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director, while the chloro group is an ortho-, para-director but also a deactivator.

In 2-chloro-6-methylphenol, the positions ortho and para to the hydroxyl group are positions 3, 4, and 5 (position 6 is occupied by the methyl group, and position 2 by the chloro group). The initial bromination would likely occur at the para-position (position 4) due to less steric hindrance. Subsequent brominations would then proceed at the available ortho-positions (positions 3 and 5). The challenge lies in controlling the reaction to achieve tribromination without further substitution or side reactions. The synthesis of chlorinated cresols can be challenging, with chlorination of m-cresol (B1676322) often yielding the para-product. wikipedia.org This highlights the importance of understanding and controlling regioselectivity in such reactions.

Multi-Step Synthetic Sequences and Yield Optimization

A multi-step approach might be necessary to achieve the desired product with a good yield. This could involve the sequential introduction of bromine atoms, potentially with purification of intermediates at each stage. For instance, the synthesis could proceed through a monobrominated and then a dibrominated intermediate before the final bromination.

Optimization of the reaction yield would involve a systematic study of various reaction parameters. These parameters include:

Brominating Agent: While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) could offer milder reaction conditions and potentially better selectivity.

Solvent: The choice of solvent can influence the reactivity and selectivity of the halogenation reaction. wikipedia.org

Temperature: Controlling the reaction temperature is crucial to manage the rate of reaction and prevent over-halogenation or side reactions.

Reaction Time: The duration of the reaction would need to be optimized to ensure complete conversion to the desired tribrominated product.

Below is a hypothetical table outlining potential conditions for yield optimization based on general principles of phenol halogenation.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Brominating Agent Br₂ in Acetic AcidNBS in CCl₄Br₂ with Lewis AcidVarying reactivity and selectivity
Temperature 0 °CRoom Temperature50 °CControl over reaction rate
Catalyst NoneFeBr₃AlCl₃Potential for increased reactivity

Derivatization and Analog Synthesis from this compound

The structure of this compound, with its phenolic hydroxyl group and multiple halogen substituents, offers opportunities for further chemical modification to synthesize related derivatives and analogs.

Synthesis of Related Brominated and Chlorinated Phenol Derivatives

Starting from this compound, it is possible to synthesize other halogenated phenols. One potential transformation is the selective removal of one or more bromine atoms through dehalogenation reactions. This could potentially be achieved using reducing agents or catalytic hydrogenation, although achieving selectivity in such a polyhalogenated system would be challenging.

Furthermore, the phenolic hydroxyl group can be a site for various chemical reactions, such as etherification or esterification, to produce a range of derivatives. These reactions would introduce new functional groups to the molecule, potentially altering its chemical and physical properties.

The synthesis of analogs could also involve starting from different precursors. For example, beginning with a different isomer of chloro-methylphenol could lead to a different arrangement of halogen atoms on the final product. The synthesis of highly substituted phenols with complete regiochemical control is an area of active research. oregonstate.edu

Exploration of Substitution and Coupling Reactions

The reactivity of this compound in substitution and coupling reactions is anticipated to be influenced by the steric hindrance and electronic effects of its numerous halogen substituents. The hydroxyl group can be a site for O-alkylation or O-acylation reactions.

Furthermore, the bromine atoms could potentially participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would enable the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives. The regioselectivity of these coupling reactions would be a critical aspect to consider, as the different electronic environments of the bromine atoms could lead to preferential reaction at a specific position. The viability and outcomes of such reactions would need to be determined empirically.

Mechanistic Investigations of Synthetic Pathways

The synthetic pathways leading to this compound would be governed by the principles of electrophilic aromatic substitution. The halogenation of the phenolic ring is a classic example of this reaction type.

Elucidation of Reaction Mechanisms (e.g., Electrophilic Aromatic Substitution)

The mechanism for the bromination of the 2-chloro-6-methylphenol precursor would involve the attack of the electron-rich aromatic ring on an electrophilic bromine species. The hydroxyl and methyl groups would stabilize the resulting carbocation intermediate, known as a sigma complex or arenium ion, through resonance and inductive effects. The positions of the existing chloro and methyl groups, along with the incoming bromo groups, would dictate the stability of the possible intermediates and, consequently, the regiochemical outcome of the reaction.

The rate of halogenation is significantly influenced by the reaction medium. In polar, protic solvents, the reaction is often faster due to the stabilization of the polar intermediates. The choice of halogenating agent (e.g., Br₂ vs. N-bromosuccinimide) would also play a crucial role in the reaction mechanism and selectivity. A detailed mechanistic study would require kinetic experiments and computational modeling to fully elucidate the reaction coordinates and transition states involved in the formation of this compound.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 3,4,5-Tribromo-2-chloro-6-methylphenol?

Synthesis typically involves halogenation and methylation of phenolic precursors. A method adapted from phosphazene chemistry () suggests:

  • Dissolve the phenolic precursor in THF under inert atmosphere.
  • Add halogenating agents (e.g., Br₂ or NBS for bromination) and a chlorinating agent (e.g., Cl₂ gas), followed by methylating reagents (e.g., methyl iodide).
  • Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel and dichloromethane/hexane eluents .

Q. Key Considerations :

  • Optimize stoichiometry to avoid over-halogenation.
  • Use triethylamine to neutralize HCl/Br₂ byproducts.

Table 1 : Example Reaction Conditions

StepReagentsSolventTimeMonitoring Method
BrominationNBS, DCMTHF24hTLC (Rf = 0.5)
MethylationCH₃I, K₂CO₃Acetone12hNMR (δ 2.3 ppm, CH₃)

Q. What analytical techniques validate the identity and purity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm).
  • GC/MS : Use selected-ion monitoring (SIM) for quantification (MDL: ~0.94 ng/L; MQL: ~2.5 ng/L) as per polychlorophenol protocols ().
  • HPLC : Compare retention times with standards under gradient elution (C18 column, acetonitrile/water mobile phase).

Critical Step : Derivatize with BSTFA for GC/MS analysis to enhance volatility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated phenols?

  • Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collect diffraction data (Cu-Kα radiation) and refine using SHELXL (). Validate bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å) and torsional angles to confirm steric effects from substituents.
  • Address disorder in heavy atoms (Br/Cl) using occupancy refinement .

Table 2 : Example Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C-Br Bond Length1.89 Å

Q. How to address contradictions in environmental fate data for this compound?

  • Validation : Cross-validate degradation studies (e.g., hydrolysis at pH 2–12) using LC-MS and isotopic labeling (e.g., ¹³C analogs as in ).
  • Statistical Analysis : Apply relative standard deviation (RSD <5%) and recovery rates (>95%) criteria to eliminate outliers .

Case Study : Discrepancies in half-life (t₁/₂) under UV vs. dark conditions require controlled replicates and matrix-matched calibration.

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Hypothesis : Bromine substituents act as directing groups in Suzuki-Miyaura coupling.
  • Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) in DMF/H₂O.
  • Kinetic Analysis : Use Arrhenius plots to compare activation energies for ortho vs. para substitution.

Key Finding : Steric hindrance from methyl groups reduces coupling efficiency at adjacent positions.

Q. How to model its toxicity in aquatic ecosystems?

  • In Vitro Assays : Use zebrafish embryos (Danio rerio) to assess LC₅₀ via OECD Test No. 236.
  • Molecular Dynamics : Simulate binding affinity to aryl hydrocarbon receptors (AhR) using docking software (e.g., AutoDock Vina).
  • Validation : Compare with structurally similar chlorophenols ( safety protocols apply for lab handling) .

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